molecular formula C21H23BrN2 B1628918 N-Trityl-1,2-ethanediamine hydrobromide CAS No. 389064-43-1

N-Trityl-1,2-ethanediamine hydrobromide

Cat. No. B1628918
CAS RN: 389064-43-1
M. Wt: 383.3 g/mol
InChI Key: ILSWDBONXPWRBT-UHFFFAOYSA-N
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Description

“N-Trityl-1,2-ethanediamine hydrobromide” is a chemical compound with the molecular formula C21H23BrN2 . It is also known by other synonyms such as “N-Trityl-1,2-diaminoethane hydrobromide” and "N-Tritylethylenediamine hydrobromide" .


Molecular Structure Analysis

The molecular structure of “N-Trityl-1,2-ethanediamine hydrobromide” consists of 21 carbon atoms ©, 23 hydrogen atoms (H), 1 bromine atom (Br), and 2 nitrogen atoms (N) . The exact mass is 382.10400 .


Physical And Chemical Properties Analysis

“N-Trityl-1,2-ethanediamine hydrobromide” has a molecular weight of 383.33 . It has a melting point of 187-189 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Surface Modification in Mineral Processing

N-Trityl-1,2-ethanediamine hydrobromide has implications in mineral processing. A study by Feng, Zhao, & Wen (2018) demonstrates its use in modifying the surface of malachite to enhance sulfidization and flotation. This surface modification is crucial for increasing the efficiency of mineral recovery in the mining industry.

Synthesis of Novel Compounds

This compound plays a role in the synthesis of new chemical entities. Harrowfield et al. (2002) explored its utility in producing a quadridentate amine, highlighting its value in creating complex chemical structures with potential industrial applications.

Medical Imaging

In the field of medical imaging, N-Trityl-1,2-ethanediamine hydrobromide is used in the development of contrast agents. Yu et al. (2012) developed a contrast agent based on this compound for magnetic resonance imaging (MRI), indicating its potential in enhancing the detection of biological processes and structures.

Environmental Monitoring

The compound's use extends to environmental monitoring, particularly in the detection of harmful substances. Huang et al. (2019) utilized it in a ratiometric fluorescent probe for evaluating acetylcholinesterase activity and detecting organophosphorus pesticides, crucial for ensuring water and food safety.

Synthesis of Bioactive Compounds

It also finds application in the synthesis of bioactive molecules. Murali, Palaniandavar, & Pandiyan (1994) used it for synthesizing copper(II) complexes, which could have significant implications in biochemistry and pharmaceuticals.

Safety and Hazards

“N-Trityl-1,2-ethanediamine hydrobromide” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

properties

IUPAC Name

N'-tritylethane-1,2-diamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2.BrH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,23H,16-17,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSWDBONXPWRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583332
Record name N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl-1,2-ethanediamine hydrobromide

CAS RN

389064-43-1
Record name N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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